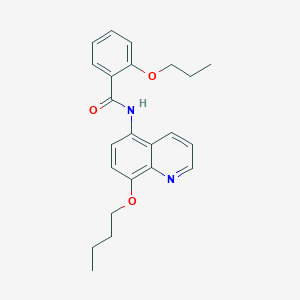![molecular formula C19H19N3O3 B11316464 N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11316464.png)
N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a propyl-substituted oxadiazole ring, and a phenoxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclocondensation of arylamidoximes with aldehydes.
Coupling with Phenoxyacetic Acid: The synthesized oxadiazole derivative is then coupled with phenoxyacetic acid in the presence of coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and a base like lutidine in dry dichloromethane.
N-Phenylation: The final step involves the N-phenylation of the intermediate product using phenylamine under suitable reaction conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The oxadiazole ring can undergo oxidation reactions, often using reagents like manganese dioxide.
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogenating agents or nucleophilic substitution using nucleophiles like amines.
Major Products:
Oxidation: Formation of oxidized oxadiazole derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl or oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Activity: Oxadiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Activity: Some studies suggest that oxadiazole derivatives can inhibit the growth of cancer cells by interfering with specific cellular pathways.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and pesticides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds with therapeutic potential.
Wirkmechanismus
The mechanism of action of N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is primarily attributed to its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
3-aryl-5-propyl-1,2,4-oxadiazole: Shares the oxadiazole ring but lacks the phenoxyacetamide moiety.
Phenoxyacetic Acid Derivatives: Contains the phenoxyacetic acid moiety but lacks the oxadiazole ring.
Uniqueness:
Structural Complexity: The combination of the phenyl group, propyl-substituted oxadiazole ring, and phenoxyacetamide moiety makes N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide unique.
Versatility: Its diverse functional groups allow it to participate in various chemical reactions and exhibit multiple biological activities.
Eigenschaften
Molekularformel |
C19H19N3O3 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-phenyl-2-[2-(5-propyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-2-8-18-21-19(22-25-18)15-11-6-7-12-16(15)24-13-17(23)20-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,20,23) |
InChI-Schlüssel |
PAAZZCUUQVULFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=NO1)C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11316386.png)
![2-(4-tert-butylphenyl)-7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316387.png)
![2-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11316395.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(6-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316399.png)
![5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316413.png)
![N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11316415.png)
![N-(3-chloro-4-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11316421.png)
![7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316426.png)

![N-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11316435.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11316442.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316451.png)
![N-benzyl-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316455.png)
![N-Ethyl-4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine](/img/structure/B11316463.png)
